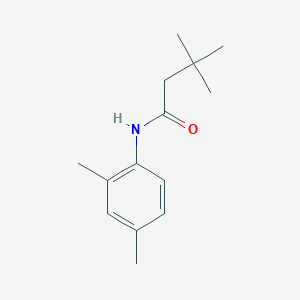![molecular formula C20H20N2O4S B263147 METHYL 2-[({[(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]BENZOATE](/img/structure/B263147.png)
METHYL 2-[({[(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]BENZOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 2-[({[(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline moiety, a benzoate ester, and a sulfanyl group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[({[(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]BENZOATE typically involves multi-step organic reactions. One common route includes:
Formation of the Quinoline Derivative: Starting with a suitable quinoline precursor, such as 2-oxo-1,2,3,4-tetrahydroquinoline, the compound is functionalized to introduce the necessary substituents.
Amidation Reaction: The quinoline derivative undergoes an amidation reaction with an appropriate amine, such as methylamine, to form the intermediate.
Thioester Formation: The intermediate is then reacted with a thioester, such as methyl thioacetate, under controlled conditions to introduce the sulfanyl group.
Esterification: Finally, the compound is esterified with benzoic acid or its derivatives to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound’s quinoline moiety is of particular interest due to its potential biological activity. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Medicine
The compound could be explored for its pharmacological properties, particularly in the development of new therapeutic agents. Its structural features suggest potential interactions with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism by which METHYL 2-[({[(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]BENZOATE exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The quinoline moiety could intercalate with DNA, affecting gene expression, while the sulfanyl group could participate in redox reactions, influencing cellular processes.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial activity.
Benzoate Esters: Commonly used in preservatives and pharmaceuticals.
Thioesters: Used in various biochemical applications.
Uniqueness
METHYL 2-[({[(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]BENZOATE is unique due to its combination of a quinoline moiety, a benzoate ester, and a sulfanyl group
特性
分子式 |
C20H20N2O4S |
|---|---|
分子量 |
384.5 g/mol |
IUPAC名 |
methyl 2-[2-oxo-2-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)methylamino]ethyl]sulfanylbenzoate |
InChI |
InChI=1S/C20H20N2O4S/c1-26-20(25)15-4-2-3-5-17(15)27-12-19(24)21-11-13-6-8-16-14(10-13)7-9-18(23)22-16/h2-6,8,10H,7,9,11-12H2,1H3,(H,21,24)(H,22,23) |
InChIキー |
UEUDBFPKWYOBQP-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1SCC(=O)NCC2=CC3=C(C=C2)NC(=O)CC3 |
正規SMILES |
COC(=O)C1=CC=CC=C1SCC(=O)NCC2=CC3=C(C=C2)NC(=O)CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(dimethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B263064.png)



![Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263077.png)



![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B263085.png)




![Ethyl 3-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263097.png)
